molecular formula C18H21ClN4O9 B1667357 [4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate CAS No. 55102-44-8

[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate

カタログ番号: B1667357
CAS番号: 55102-44-8
分子量: 472.8 g/mol
InChIキー: YASNUXZKZNVXIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alkylating agents are a class of chemotherapeutic drugs that interfere with DNA replication by forming covalent bonds with DNA strands, leading to cell death.

特性

IUPAC Name

[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNUXZKZNVXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866463
Record name N-[(2-Chloroethyl)(nitroso)carbamoyl]-2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55102-44-8
Record name Bofumustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

準備方法

合成経路と反応条件

ボフムスチンは、1-(2-クロロエチル)-3-(2,3-O-イソプロピリデン-D-リボフラノシル)-1-ニトロソウレアとp-ニトロ安息香酸を反応させる多段階プロセスによって合成されます。 反応条件には、通常、目的生成物の形成を促進するための有機溶媒と触媒の使用が含まれます .

工業的生産方法

ボフムスチンの工業的生産には、実験室での合成プロセスのスケールアップが含まれます。これには、収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 プロセスには、最終生成物を分離するための結晶化やクロマトグラフィーなどの精製工程も含まれる場合があります .

化学反応の分析

科学研究への応用

ボフムスチンは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります。

科学的研究の応用

Bofumustine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

ボフムスチンは、アルキル化によってその効果を発揮します。アルキル化とは、ボフムスチンがDNA分子にアルキル基を転移するプロセスです。このアルキル化は、DNAの複製と転写を妨害し、急速に増殖する腫瘍細胞の死につながります。 ボフムスチンの分子標的は、DNAと、DNA修復および複製経路に関与するさまざまな酵素です .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

Nitrogen mustard-derived alkylators, such as bendamustine and lomustine , share a core structure of a bifunctional alkylating group (e.g., β-chloroethylamine) attached to a benzimidazole or cyclohexyl moiety. These structural features enable DNA crosslinking and apoptosis induction.

  • Bendamustine: Contains a benzimidazole ring linked to a mechlorethamine group. It is used for chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Its mechanism involves alkylation and purine analog-like disruption of DNA repair .
  • Lomustine : A nitrosourea compound with a chloroethyl group, enabling lipid solubility for blood-brain barrier penetration. It is used in glioblastoma and Hodgkin’s lymphoma .

A hypothetical structure for Bofumustine could involve a benzimidazole or similar aromatic system modified with alkylating side chains, balancing lipophilicity and DNA-binding efficacy.

Mechanistic Differences

  • DNA Crosslinking Efficiency : Bendamustine induces single- and double-strand DNA breaks, while lomustine’s nitroso group generates carbamoylating reactions that inhibit DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT) .
  • Metabolism : Lomustine is metabolized to active intermediates in the liver, whereas bendamustine is hydrolyzed to inactive metabolites, reducing cumulative toxicity .

Clinical Efficacy and Toxicity

Parameter Bendamustine Lomustine Hypothetical Bofumustine
Indications CLL, NHL Glioblastoma, Hodgkin’s (Inferred: Solid tumors)
Response Rate 60-70% (CLL) 40-50% (Glioblastoma) N/A
Key Toxicity Myelosuppression, rash Nephrotoxicity, pneumonitis (Likely: Myelosuppression)
Half-life 40 minutes 16-72 hours (Estimated: Intermediate)

Research Findings and Challenges

Pharmacokinetic and Pharmacodynamic Gaps

  • Bendamustine : Rapid clearance limits exposure time but reduces off-target effects .
  • Lomustine : Prolonged half-life increases neurotoxicity risk .
  • Bofumustine : Hypothetically, structural tuning (e.g., esterase-resistant side chains) could optimize half-life and reduce toxicity.

Regulatory and Quality Considerations

For novel compounds like Bofumustine, biosimilar development guidelines () emphasize comparability in manufacturing, stability, and bioactivity. A "full quality dossier" would be required to validate its similarity to reference drugs .

生物活性

Bofumustine is a synthetic compound classified as a nitrosourea and an alkylating agent, primarily recognized for its significant antitumor properties. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Bofumustine's chemical structure features a chloroethyl group, which is essential for its reactivity. The compound acts primarily through DNA cross-linking , leading to the disruption of cellular replication and ultimately inducing cell death. Here’s a summary of its mechanism:

  • Alkylation of DNA : Bofumustine forms covalent bonds with DNA, causing cross-links that prevent DNA replication and transcription.
  • Cell Cycle Disruption : By damaging DNA, it disrupts the normal cell cycle, leading to apoptosis in tumor cells.
  • Biochemical Pathways : It is involved in the DNA/RNA synthesis pathway, affecting various cellular processes including gene expression and cellular metabolism.

Pharmacokinetics

Nitrosoureas like Bofumustine are generally well-absorbed and distributed throughout the body. Their efficacy can be influenced by environmental factors such as pH and temperature, as well as by the characteristics of the tumor cells being targeted.

Biological Activity Overview

Bofumustine exhibits notable biological activity as an antineoplastic agent . Its applications in oncology include:

  • Treatment of various cancers, particularly digestive tract tumors.
  • Participation in clinical trials demonstrating efficacy in inducing remissions in about 30% of patients with specific malignancies .

Comparative Analysis with Other Alkylating Agents

Bofumustine shares structural similarities with other alkylating agents. The following table summarizes its comparison with several notable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
BofumustineNitrosourea derivativeDNA cross-linkingChloroethyl group enhances reactivity
CarmustineNitrosourea derivativeDNA cross-linkingPenetrates blood-brain barrier
DacarbazineTriazeneAlkylation of DNAPrimarily used for melanoma treatment
IfosfamideNitrogen mustardDNA cross-linkingRequires metabolic activation
TemozolomideAlkylating agentMethylation of DNAEffective against brain tumors

Case Studies and Clinical Trials

Bofumustine has been evaluated in several clinical settings. Notable findings include:

  • Phase II Trials : In clinical trials involving patients with digestive tract tumors, Bofumustine showed a remission rate of approximately 30% .
  • Combination Therapies : Research indicates potential benefits when combined with other chemotherapeutic agents, enhancing overall efficacy in treating resistant tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate
Reactant of Route 2
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。